

Ellagic Acid Dihydrate: A Technical Guide to Therapeutic Applications

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Compound of Interest		
Compound Name:	Ellagic acid dihydrate	
Cat. No.:	B173945	Get Quote

Introduction

Ellagic acid (EA) is a naturally occurring polyphenolic compound found in a variety of fruits and nuts, such as pomegranates, raspberries, strawberries, and walnuts.[1][2] Structurally, it is a dilactone of hexahydroxydiphenic acid, a dimeric derivative of gallic acid.[3] EA has garnered significant attention from the scientific community for its potent antioxidant, anti-inflammatory, and antiproliferative properties, suggesting a wide range of therapeutic applications.[4][5] Research, spanning from in vitro and in vivo models to clinical trials, has explored its potential in oncology, neuroprotection, and the management of metabolic and inflammatory diseases.[3] This technical guide provides a comprehensive overview of the current evidence for the therapeutic applications of ellagic acid, focusing on its mechanisms of action, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways for researchers, scientists, and drug development professionals. A significant challenge in the clinical translation of EA is its poor oral bioavailability, attributed to low aqueous solubility and limited intestinal permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[6][7] Overcoming this hurdle is a key focus of current research.[8]

Anticancer Applications

Ellagic acid exhibits multifaceted anticancer activity through the modulation of numerous cellular and molecular mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis and metastasis.[2][9][10]

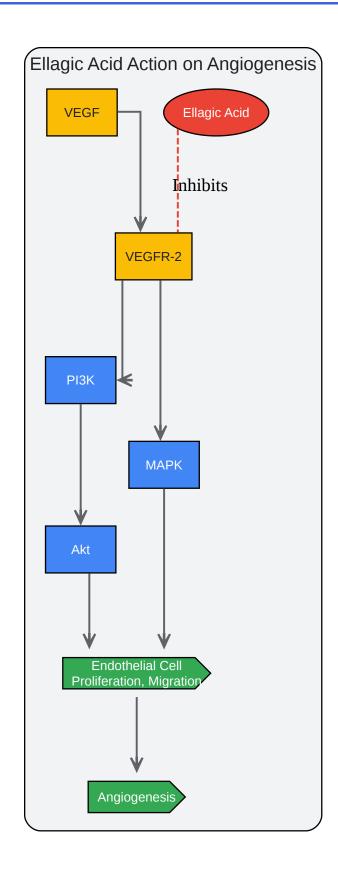


Mechanisms of Action & Signaling Pathways

Ellagic acid's anticarcinogenic effects are exerted through several key signaling pathways:

• Inhibition of Angiogenesis (VEGFR-2 Pathway): EA has been shown to directly inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase activity.[11] This blockade disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and tube formation—key steps in angiogenesis.[11]



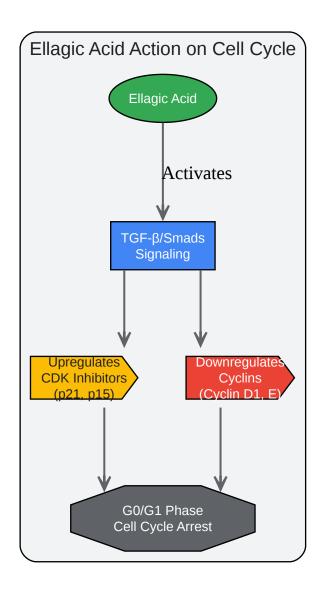


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Caption: EA inhibits angiogenesis by targeting the VEGFR-2 signaling pathway.



Cell Cycle Arrest (TGF-β/Smad Pathway): In breast cancer cells, EA can induce cell cycle arrest at the G0/G1 phase.[12] This is achieved through the Transforming Growth Factor-β (TGF-β)/Smads signaling system, leading to the upregulation of CDK inhibitors like p21 and p15 and the downregulation of cyclins.[10][12]



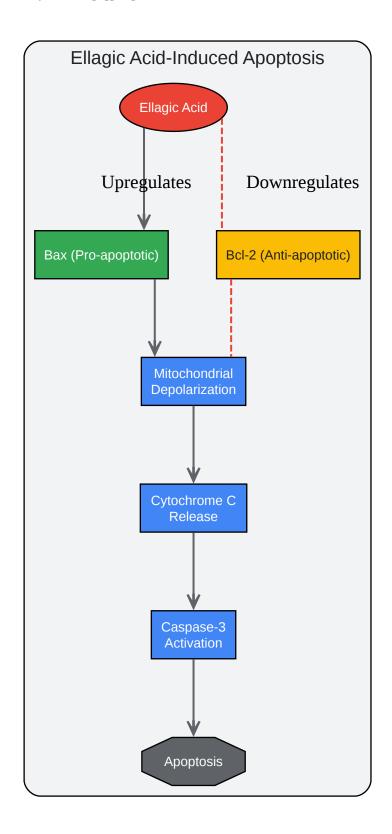
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Caption: EA induces cell cycle arrest via the TGF-\(\beta\)/Smad signaling pathway.

Induction of Apoptosis: EA promotes apoptosis in various cancer cells by modulating the
expression of apoptosis-related proteins. It upregulates the pro-apoptotic protein Bax and
downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[9] This



leads to the release of cytochrome c from the mitochondria and the activation of executioner caspases, such as caspase-3.[9][13]



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Caption: EA induces apoptosis by modulating Bax/Bcl-2 and activating caspases.

 Other Pathways: EA also interferes with the Protein Kinase C (PKC) and Nuclear Factorkappa B (NF-κB) signaling pathways, which are critical for tumor cell proliferation and survival.[9][14]

Quantitative Data on Anticancer Activity

The following table summarizes the effective concentrations and dosages of Ellagic Acid observed in various preclinical studies.



Cancer Type	Model	Effective Concentration / Dosage	Observed Effect	Reference(s)
Osteogenic Sarcoma	HOS Cell Line	IC50 = 6.5 μg/mL	Induction of apoptosis	[9]
Pancreatic Cancer	MIA PaCa-2, PANC-1 Cells	10-50 mM	Stimulation of mitochondrial apoptosis	[9]
Ovarian Carcinoma	ES-2, PA-1 Cell Lines	10-100 μΜ	Elevation of p53 and p21, apoptosis induction	[9]
Prostate Cancer	PLS10 Rat Cell Line	IC50 = 100 μM	Inhibition of proliferation	[9]
Breast Cancer	MDA-MB-231 Cells	10-20 μΜ	Inhibition of proliferation and migration	[11]
Lymphoma	Dalton's Lymphoma Mice	40-80 mg/kg BW (i.p.)	Downregulation of PKC signaling, increased lifespan	[9]
Bladder Cancer	Human Xenograft in Mice	40 mg/kg BW (i.p.) daily	61% reduction in tumor volume	[15]
Malaria	P. falciparum (in vitro)	IC50 = 105-330 nM	Inhibition of parasite growth	[16]
Malaria	P. vinckei petteri (in vivo)	ED50 < 1 mg/kg/day (i.p.)	Curative antiplasmodial activity	[16]

Experimental Protocols



1.3.1. In Vitro Cell Proliferation (MTT Assay)

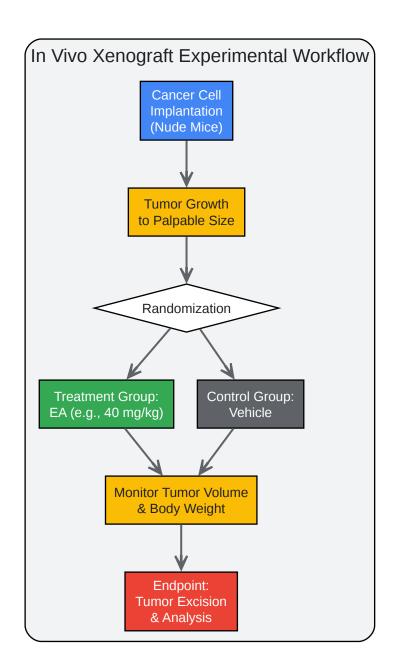
- Objective: To determine the cytotoxic effect of EA on cancer cells.
- Methodology:
 - Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.[17]
 - Cells are then treated with various concentrations of EA or a vehicle control for a specified period (e.g., 72 hours).[17]
 - After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 solution is added to each well.
 - Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
 - The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
 - The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the control group.

1.3.2. In Vivo Tumor Xenograft Model

- Objective: To evaluate the in vivo antitumor efficacy of EA.
- Methodology:
 - Cell Implantation: Human bladder cancer cells (e.g., 5x10⁶) are suspended in a solution
 like Matrigel and subcutaneously injected into the flank of immunodeficient nude mice.[15]
 - Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
 - Treatment: Animals are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of EA (e.g., 40 mg/kg), while the control group receives the vehicle.[15]



- Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
 Animal body weight is monitored as an indicator of toxicity.[15]
- Endpoint: The experiment is terminated after a predefined period (e.g., 15 days) or when tumors in the control group reach a maximum allowed size. Tumors are then excised for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
 [11][15]



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Caption: A typical experimental workflow for an in vivo xenograft study.

Neuroprotective Applications

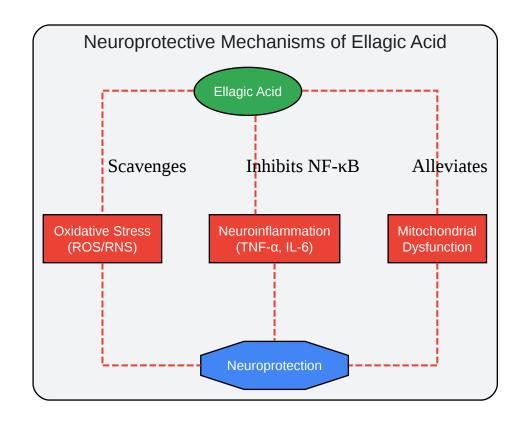
Ellagic acid demonstrates significant neuroprotective potential, primarily through its ability to counteract oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative disorders.[18][19]

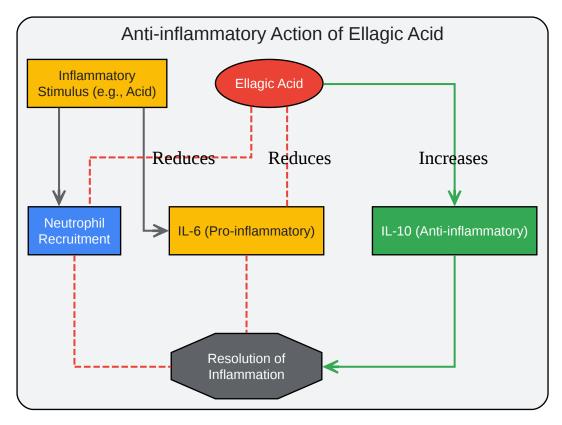
Mechanisms of Action

The neuroprotective effects of EA are attributed to its ability to:

- Scavenge Free Radicals: Its polyphenolic structure allows it to effectively neutralize reactive oxygen and nitrogen species.[18][20]
- Chelate Iron: By chelating excess iron, EA can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.[18][19]
- Mitigate Mitochondrial Dysfunction: EA helps in preserving mitochondrial function, a critical aspect of neuronal health.[18][21]
- Modulate Signaling Pathways: It can activate endogenous antioxidant pathways (e.g., Nrf2) and inhibit pro-inflammatory pathways (e.g., NF-κB).[19][22] This leads to a reduction in pro-inflammatory mediators like IL-6, IL-1β, and TNF-α.[19][22]







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